Cas no 61380-86-7 (2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-)

2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-, is a heterocyclic organic compound featuring a pyran core functionalized with a nitrile group, a methoxyphenyl substituent, and a methylthio moiety. Its structural complexity makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of electron-donating (methoxy) and electron-withdrawing (cyano, carbonyl) groups enhances its reactivity in nucleophilic and electrophilic transformations. The methylthio group further contributes to its utility in cross-coupling reactions. This compound is well-suited for applications requiring precise functional group manipulation, offering synthetic flexibility for constructing diverse molecular architectures. Its stability under standard conditions ensures consistent performance in laboratory-scale and industrial processes.
2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- structure
61380-86-7 structure
Product Name:2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-
CAS No:61380-86-7
MF:C14H11NO3S
MW:273.307042360306
CID:481530
PubChem ID:1278799
Update Time:2025-06-08

2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-
    • 6-(4-methoxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile
    • AKOS024362266
    • 61380-86-7
    • ST50993154
    • DTXSID10361593
    • Inchi: 1S/C14H11NO3S/c1-17-10-5-3-9(4-6-10)12-7-13(19-2)11(8-15)14(16)18-12/h3-7H,1-2H3
    • InChI Key: WGCBFZZUJQDDSF-UHFFFAOYSA-N
    • SMILES: S(C)C1=C(C#N)C(=O)OC(=C1)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 273.04603
  • Monoisotopic Mass: 273.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 84.6Ų

Experimental Properties

  • PSA: 59.32

2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB602044-1g
6-(4-Methoxy-phenyl)-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile; .
61380-86-7
1g
€852.50 2025-04-17

Additional information on 2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-

Introduction to 2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- (CAS No. 61380-86-7)

2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- (CAS No. 61380-86-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyran with specific functional groups that contribute to its unique chemical and biological properties. The presence of a cyano group, a methoxyphenyl substituent, and a methylthio group on the pyran ring makes it an intriguing molecule for various applications, particularly in drug discovery and development.

The chemical structure of 2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- is characterized by a six-membered pyran ring with a cyano group at the C3 position, an oxo group at the C2 position, and substituents at the C4 and C6 positions. The methoxyphenyl group at C6 and the methylthio group at C4 are key functional groups that influence the compound's reactivity and biological activity. These structural features make it a valuable scaffold for the design and synthesis of novel bioactive molecules.

Recent studies have highlighted the potential of 2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The cyano group and the methoxyphenyl substituent are believed to play crucial roles in these biological effects by modulating specific cellular pathways and enzymes.

In addition to its therapeutic potential, 2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- has been explored for its use as a synthetic intermediate in the preparation of more complex molecules. Its versatile reactivity allows for the introduction of various functional groups through different chemical transformations, making it a valuable building block in organic synthesis. This property is particularly useful in the development of new drugs where precise control over molecular structure is essential.

The synthesis of 2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions, cyclizations, and functional group manipulations. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.

In terms of safety and handling, it is important to note that while 2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- is not classified as a hazardous material or controlled substance, standard laboratory practices should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and disposing of waste materials according to local regulations.

The future prospects for 2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- are promising. Ongoing research continues to uncover new applications and potential uses for this compound. For example, studies are currently exploring its efficacy as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique combination of functional groups in this molecule makes it an attractive candidate for further investigation.

In conclusion, 2H-Pyran-3-carbonitrile, 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo- (CAS No. 61380-86-7) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its structural complexity and diverse biological activities make it a valuable target for further study and development. As research progresses, it is likely that new insights into its properties and applications will continue to emerge, contributing to advancements in drug discovery and therapeutic innovation.

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